molecular formula C19H26N6O2 B2419422 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-93-5

8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2419422
CAS-Nummer: 335403-93-5
Molekulargewicht: 370.457
InChI-Schlüssel: ONIJXWBSYISGEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-[2-(dimethylamino)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)12-25-15-16(21-18(25)20-10-11-22(2)3)23(4)19(27)24(5)17(15)26/h6-9H,10-12H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJXWBSYISGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • A purine backbone
  • A dimethylaminoethyl side chain
  • A 4-methylbenzyl substituent

The structural formula can be represented as follows:

C16H22N6O2\text{C}_{16}\text{H}_{22}\text{N}_{6}\text{O}_{2}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its interaction with heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of various oncogenic proteins. The following table summarizes key findings regarding its anticancer efficacy:

Cell Line GI50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)16.22 ± 0.71Induces proteasomal degradation of Hsp90 client proteins
SK-BR-315.24 ± 2.08Inhibits Hsp90 activity
HCT11622.54 ± 0.70Disrupts oncogenic signaling pathways

The compound demonstrated a growth inhibition (GI) effect on various cancer cell lines, particularly those dependent on Hsp90 for survival and proliferation. Notably, it was less potent than established Hsp90 inhibitors like BIIB021 and 17-AAG but still showed promising results in modulating cancer cell growth.

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Hsp90 : The compound binds to the ATP-binding site of Hsp90, leading to the destabilization of client proteins such as EGFR and Akt.
  • Western Blot Analysis : Studies revealed that treatment with the compound resulted in decreased levels of oncogenic proteins and an increase in Hsp70 expression, indicative of stress response signaling.

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of the compound on MCF7 cells over a range of concentrations (0.5 to 20 µM). Results indicated a dose-dependent decrease in EGFR and Akt levels, confirming its role as an Hsp90 inhibitor.
    • The MTT assay was employed to assess cell viability post-treatment, demonstrating significant cytostatic effects across tested concentrations.
  • Comparative Analysis :
    • In comparative studies with other purine derivatives, this compound exhibited moderate cytotoxicity but was outperformed by more potent analogs in terms of GI50 values.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.